4-Bromo-3-chlorophenol
Overview
Description
Synthesis Analysis
The synthesis of 4-Bromo-3-chlorophenol derivatives involves complex chemical reactions. For instance, 2-Bromo-4-chlorophenyl-2-bromobutanoate was synthesized through the reaction of 2-Bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine, highlighting a method for producing halogenated phenol derivatives with potential application in organic synthesis and pharmaceuticals (Nazeer et al., 2020).
Molecular Structure Analysis
Molecular and electronic structure analyses provide insight into the stability and reactivity of chemical compounds. The molecular structure of 4-Bromo-3-chlorophenol derivatives has been characterized by various spectroscopic techniques and theoretical calculations, such as X-ray crystallography and density functional theory (DFT). These studies reveal detailed information on the molecular geometry, electronic distribution, and intermolecular interactions that influence the physical and chemical properties of these compounds (Kırca et al., 2021).
Chemical Reactions and Properties
4-Bromo-3-chlorophenol participates in various chemical reactions, including arylation and coupling reactions, which are essential for creating complex organic molecules. The Pd-catalyzed Suzuki cross-coupling reaction is a notable example, where 4-Bromo-3-chlorophenol derivatives are used to synthesize a variety of organic compounds with significant applications in materials science and pharmaceutical chemistry (Nazeer et al., 2020).
Scientific Research Applications
Fe3O4-Cr2O3 Magnetic Nanocomposite for Photocatalytic Decomposition : This study developed a magnetic nanocomposite for the efficient decomposition of chlorophenols like 4-chlorophenol in water, indicating potential applications in water purification technologies (Khoirakpam Kesho Singh et al., 2017).
Surfactant Modified Montmorillonite as an Adsorbent : This research explored the use of surfactant-modified montmorillonite for removing 4-chlorophenol from aqueous solutions. It highlights the importance of adsorption processes in treating chlorophenol-contaminated water (Nourmoradi et al., 2016).
Selective Arylation and Electronic Properties : A study on the arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate and its derivatives, analyzing their reactivity and electronic properties, could have implications for chemical synthesis and material science applications (Usman Nazeer et al., 2020).
Anaerobic Degradation by Sulfate-Reducing Consortia : Research has shown that sulfate-reducing consortia can degrade halogenated phenols, such as 4-chlorophenol, implying potential applications in bioremediation (Häggblom & Young, 1995).
Photocatalytic Detoxification of Water Containing 4-Chlorophenol : Studies on various TiO2 catalysts for photocatalytic degradation of 4-chlorophenol provide insights into advanced oxidation processes for water treatment and environmental cleanup (Guillard et al., 1999).
Photoreaction Mechanisms Studied by Infrared Spectroscopy : This research offers an understanding of the photoreaction mechanisms of bromophenols and chlorophenols, which can inform studies on photodegradation and environmental effects of these compounds (Akai et al., 2002).
Photoelectrochemical 4-Chlorophenol Sensor : The development of a photoelectrochemical sensor based on BiPO4/BiOCl heterojunction for detecting 4-CP highlights applications in environmental monitoring and pollution detection (Yan et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-bromo-3-chlorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEYHIPPYOSPLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426955 | |
Record name | 4-Bromo-3-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chlorophenol | |
CAS RN |
13631-21-5 | |
Record name | 4-Bromo-3-chlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13631-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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